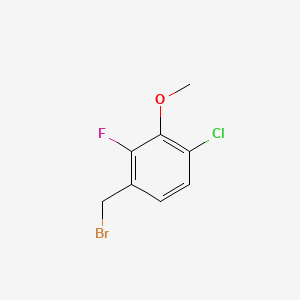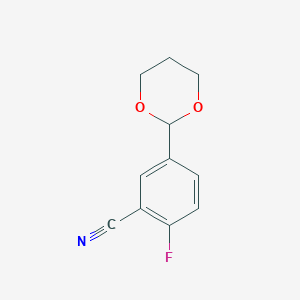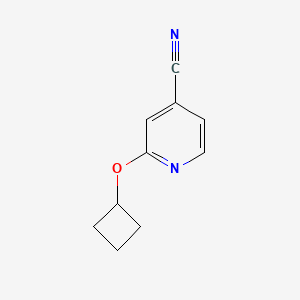
(2-Ethoxy-5-nitrophenyl)methanol
Overview
Description
Scientific Research Applications
Inhibitor of PqsD in Pseudomonas aeruginosa
Compounds based on a (2-nitrophenyl)methanol scaffold, which includes (2-Ethoxy-5-nitrophenyl)methanol, have been shown to be promising inhibitors of PqsD . PqsD is a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Anti-Biofilm Activity
The (2-nitrophenyl)methanol derivatives, including (2-Ethoxy-5-nitrophenyl)methanol, have shown anti-biofilm activity . Biofilms are a key reason for bacterial resistance against conventional antibiotics in clinical use . Therefore, these compounds could potentially be used in the development of new anti-biofilm agents.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to behave collectively rather than as individuals . Compounds based on a (2-nitrophenyl)methanol scaffold can potentially inhibit this system, thereby disrupting bacterial communication and reducing their collective behavior .
Potential Biological Activities
m-Aryloxy phenols, which include (2-Ethoxy-5-nitrophenyl)methanol, have potential biological activities, including anti-tumor and anti-inflammatory effects .
Industrial Applications
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
properties
IUPAC Name |
(2-ethoxy-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOFPLFFIISCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-5-nitrophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)
![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)



